![molecular formula C16H16ClN5O2S B2512332 N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-97-0](/img/structure/B2512332.png)
N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound characterized by its unique structural features that include a triazole moiety and a chlorobenzyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Research indicates that compounds containing the triazole ring exhibit a variety of biological activities. The specific biological activities of this compound include:
- Antimicrobial Activity : The compound has been tested against various bacterial strains. Studies show that derivatives of triazole exhibit significant antimicrobial properties against both Gram-negative and Gram-positive bacteria. For instance, compounds similar to the one have shown effective inhibition zones against Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : The triazole derivatives have demonstrated cytotoxic effects in various cancer cell lines. Specifically, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions related to inflammation .
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of triazole derivatives including this compound. The results indicated:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 20 | 125 µg/mL |
Staphylococcus aureus | 18 | 150 µg/mL |
Pseudomonas aeruginosa | 15 | 200 µg/mL |
These findings suggest that the compound has moderate to good antimicrobial activity against tested pathogens .
Anticancer Activity
In vitro studies on cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) revealed:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
A549 | 10 | Significant cytotoxicity |
MCF7 | 12 | Moderate cytotoxicity |
The compound showed a dose-dependent response indicating its potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested their antimicrobial properties. The results indicated that compounds similar to this compound exhibited strong selectivity against Gram-negative bacteria with IC50 values comparable to standard antibiotics .
- Case Study on Anticancer Properties : Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of triazole derivatives where N-(2-chlorobenzyl)-2-thioacetamides were shown to induce apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Research indicates that N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that this compound possesses substantial antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The presence of the triazolo-pyrimidine moiety is thought to contribute to its enhanced activity against resistant strains of bacteria.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation. Specific derivatives have shown promising results in inhibiting tumor growth in various cancer models.
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study published in Molecules examined various derivatives of triazolo-pyrimidines and reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed MIC values ranging from 4–20 μmol/L .
- Cancer Cell Line Studies : Research featured in Pharmaceuticals demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Inflammation Models : In vivo studies indicated that the compound reduced paw edema in rat models of inflammation by inhibiting cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9-10(2)22-15(19-14(9)24)20-21-16(22)25-8-13(23)18-7-11-5-3-4-6-12(11)17/h3-6H,7-8H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOLOTHHFBMKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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